(4R)-3-(9H-Fluoren-9-ylmethoxycarbonyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid
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Description
(4R)-3-(9H-Fluoren-9-ylmethoxycarbonyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid is a useful research compound. Its molecular formula is C26H20F3NO4S and its molecular weight is 499.5. The purity is usually 95%.
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Mechanism of Action
Mode of Action
For instance, the fluoren-9-ylmethoxycarbonyl group could potentially undergo oxidation reactions , and the trifluoromethylphenyl group might participate in various chemical interactions .
Biochemical Pathways
Without specific target information, it’s challenging to outline the exact biochemical pathways affected by EN300-1556197. Given the compound’s structural features, it could potentially influence a variety of biochemical processes, including those involving oxidation reactions and various enzymatic activities .
Pharmacokinetics
General principles of pharmacokinetics suggest that the compound’s bioavailability would be influenced by factors such as its solubility, stability, and interactions with transport proteins .
Result of Action
The molecular and cellular effects of EN300-1556197’s action are currently unknown. Given the compound’s potential interactions with various biological targets, it could potentially influence a range of cellular processes. Without specific target and mode of action information, it’s difficult to predict the exact outcomes .
Action Environment
The action, efficacy, and stability of EN300-1556197 would likely be influenced by various environmental factors. These could include the pH and temperature of the biological environment, the presence of other interacting molecules, and the specific cellular context .
Properties
IUPAC Name |
(4R)-3-(9H-fluoren-9-ylmethoxycarbonyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20F3NO4S/c27-26(28,29)16-11-9-15(10-12-16)23-30(22(14-35-23)24(31)32)25(33)34-13-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-23H,13-14H2,(H,31,32)/t22-,23?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMNWJXHRNLHHKP-NQCNTLBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C(S1)C2=CC=C(C=C2)C(F)(F)F)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N(C(S1)C2=CC=C(C=C2)C(F)(F)F)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20F3NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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